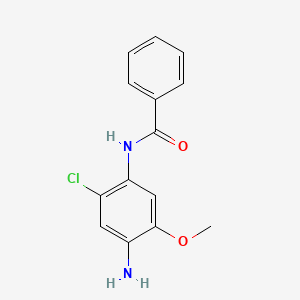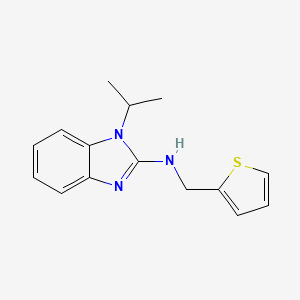
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as TPCA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response. In
Mécanisme D'action
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a selective inhibitor of the NF-κB pathway, which plays a crucial role in inflammation and immune response. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate inhibits the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. This inhibition leads to a decrease in the expression of pro-inflammatory genes and an increase in the expression of anti-inflammatory genes.
Biochemical and Physiological Effects
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to decrease the expression of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its selectivity for the IKKβ kinase. This selectivity allows for the specific inhibition of the NF-κB pathway, without affecting other signaling pathways. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential therapeutic applications of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in combination with other drugs or therapies is an area of research that warrants further investigation.
Conclusion
In conclusion, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the NF-κB pathway, which plays a crucial role in inflammation and immune response. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory and anti-tumor properties, and has been found to be effective in inhibiting the growth of various cancer cell lines. While there are limitations to its use in certain experiments, 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has shown promise as a potential therapeutic agent, and warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-tert-butylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with phthalic anhydride. The final product is obtained through a purification process involving recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. 4-tert-butylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
(4-tert-butylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-20(2,3)13-8-10-14(11-9-13)25-17(22)12-21-18(23)15-6-4-5-7-16(15)19(21)24/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRNOSHUXMPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)

![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)
![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)


![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)
![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)
